molecular formula C16H15N3OS B2537603 2-(1H-pyrrol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide CAS No. 2034270-28-3

2-(1H-pyrrol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide

Cat. No.: B2537603
CAS No.: 2034270-28-3
M. Wt: 297.38
InChI Key: MUVIZRIWKCQAGB-UHFFFAOYSA-N
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Description

2-(1H-pyrrol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide is a complex organic compound that features a pyrrole ring, a thiophene ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrrol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrrole ring, followed by the introduction of the thiophene and pyridine rings through a series of coupling reactions. The final step usually involves the acylation of the amine group to form the acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrrol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions can vary, but typically involve the use of nucleophiles or electrophiles under controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

2-(1H-pyrrol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(1H-pyrrol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-pyrrol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide
  • 2-(1H-pyrrol-1-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide
  • 2-(1H-pyrrol-1-yl)-N-((2-(benzothiophen-2-yl)pyridin-4-yl)methyl)acetamide

Uniqueness

This compound is unique due to the specific combination of its functional groups and rings, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-pyrrol-1-yl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c20-16(12-19-7-1-2-8-19)18-11-13-5-6-17-14(10-13)15-4-3-9-21-15/h1-10H,11-12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVIZRIWKCQAGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)CC(=O)NCC2=CC(=NC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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